Lipophilicity (logP) Comparison
The computed logP of the 1:1 salt (6.07) exceeds that of dodecanoic acid (4.6) and is substantially higher than that of 2-phenylimidazole (1.61), indicating a marked increase in hydrophobic character when the two components are combined as a defined salt [1][2]. The 1.47‑log‑unit increase over dodecanoic acid suggests that the imidazole moiety does not simply add hydrophilicity; rather, the neutralised ion pair likely shields polar groups and enhances partitioning into lipid phases.
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 6.07 |
| Comparator Or Baseline | Dodecanoic acid logP = 4.6; 2-Phenylimidazole logP = 1.61 |
| Quantified Difference | ΔlogP = +1.47 vs. dodecanoic acid; ΔlogP = +4.46 vs. 2-phenylimidazole |
| Conditions | Computed by ACD/Labs or similar algorithm; values from Chemsrc and PubChem |
Why This Matters
Higher logP predicts superior passive membrane permeability, which is critical for intracellular target engagement in antimicrobial or pharmacological screening assays.
- [1] PubChem CID 3893. Dodecanoic acid (Lauric acid). View Source
- [2] PubChem CID 7070. 2-Phenylimidazole. View Source
